

Comprehensive Spectroscopic Profiling of 3,5-Diiodo-4-methoxybenzohydrazide: A Multi-Modal Approach

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Compound of Interest

Compound Name:	3,5-Diiodo-4-methoxybenzohydrazide
CAS No.:	23964-37-6
Cat. No.:	B1346087

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Executive Summary This technical guide provides a rigorous framework for the synthesis, purification, and spectroscopic validation of **3,5-Diiodo-4-methoxybenzohydrazide**. As a halogenated derivative of the pharmacologically active benzohydrazide scaffold, this molecule serves as a critical intermediate in the development of anti-tubercular agents, Schiff base ligands for coordination chemistry, and radiopaque materials.

The presence of bulky, electron-rich iodine atoms at the meta positions (relative to the hydrazide) introduces unique spectral signatures—specifically in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—that distinguish it from its non-halogenated precursors. [1][2] This guide moves beyond basic data listing to establish a causal link between molecular architecture and spectral response.

Part 1: Molecular Architecture & Theoretical Basis

Before engaging in wet-lab characterization, the researcher must understand the structural symmetry that dictates the spectral output.

Feature	Structural Logic	Spectroscopic Consequence
Symmetry	symmetry axis passing through C1 and C4.	H NMR: The protons at positions 2 and 6 are chemically equivalent, collapsing the typical AA'BB' aromatic system into a sharp singlet.[1][3]
Electronic Effect	Methoxy group (C4) flanked by two Iodine atoms (C3, C5).[1][2]	C NMR: The "Heavy Atom Effect" of Iodine typically causes an upfield shift (shielding) of the attached carbons (C3, C5) despite Iodine's electronegativity.[1][2]
Labile Protons	Hydrazide moiety (-CONHNH).[1][2][3]	IR & NMR: Signals are highly solvent-dependent (DMSO vs. CDCl) and sensitive to hydrogen bonding.[1][2][3]

Part 2: Synthesis & Purification (The Pre-requisite)

[2][3]

Spectroscopic data is meaningless without defined purity.[1][3] The following protocol ensures the isolation of the target analyte free from the starting ester.

Reaction Scheme

[1][2]

Step-by-Step Protocol

- Charge: Dissolve 10.0 mmol of Methyl 3,5-diiodo-4-methoxybenzoate in 30 mL of absolute ethanol.

- Activation: Add 50.0 mmol (5 eq) of hydrazine hydrate (80% or 98%) dropwise. Note: Excess hydrazine drives the equilibrium to completion.
- Reflux: Heat to reflux () for 6–8 hours. Monitor via TLC (System: Hexane:EtOAc 6:4). The ester spot (high) should disappear; the hydrazide spot (lower , streaks) will appear.[2]
- Isolation: Cool to room temperature. If precipitation is slow, reduce volume by 50% under vacuum and cool to .[1][2]
- Purification: Filter the white/off-white solid.[3]
 - Wash 1:[2][3] Cold ethanol (removes unreacted ester).[2][3]
 - Wash 2:[2][3] Cold water (removes excess hydrazine).[2][3]
 - Recrystallization:[1][2][3] Ethanol/Water (9:[2]1) is the preferred system to yield analytical-grade crystals.[3]

Part 3: Vibrational Spectroscopy (FT-IR)

Objective: Confirm the conversion of the Ester Carbonyl to the Hydrazide Carbonyl and the integrity of the C-I bonds.

Methodology: Attenuated Total Reflectance (ATR) or KBr Pellet.[1][2][3]

Functional Group	Wavenumber ()	Diagnostic Feature
N-H Stretch		Appears as a doublet or broad band (symmetric/asymmetric stretching of and). ^{[1][2][3]}
C=O (Amide I)		Critical Check: Shifts to a lower frequency compared to the starting ester () due to resonance with the adjacent nitrogen. ^{[1][2][3]}
C=C (Aromatic)		Sharp skeletal vibrations. ^{[2][3]}
C-O-C (Ether)		Strong asymmetric stretch of the methoxy group. ^{[1][2][3]}
C-I Stretch		Often weak/medium bands in the fingerprint region. ^[3] Confirms the iodine atoms remain intact (no dehalogenation occurred).

Part 4: Nuclear Magnetic Resonance (NMR)

Objective: Structural proof via proton counting and carbon environment mapping. Solvent: DMSO-

is required.^{[1][3]} The hydrazide protons are often too broad or exchange too rapidly in CDCl

.^{[1][3]}

H NMR (400 MHz, DMSO-)

(ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
9.6 - 9.8	Singlet (Broad)	1H		Downfield due to anisotropy of the carbonyl and H-bonding to solvent.[1][2][3]
8.2 - 8.4	Singlet	2H	Ar- (C2, C6)	The "Symmetry Flag": If this appears as a doublet, the symmetry is broken (impurity).[1][2] The chemical shift is downfield due to the electron-withdrawing carbonyl.[3]
4.5 - 5.0	Broad Singlet	2H		Exchangeable with D O.
3.7 - 3.9	Singlet	3H		Typical methoxy range.[1][2][3] Steric crowding by Iodines may cause slight variations.

C NMR (100 MHz, DMSO-)

- Carbonyl (C=O):

ppm.[1][2][3]

- Aromatic C-O (C4):

ppm (Deshielded by Oxygen).[2][3]

- Aromatic C-H (C2, C6):

ppm.[2][3]

- Aromatic C-I (C3, C5):

ppm.[2][3] Key Identifier: Carbon atoms attached to Iodine often appear significantly upfield compared to Br/Cl analogs due to the "Heavy Atom Effect" (spin-orbit coupling).[1][2][3]

- Methoxy (

):

ppm.[1][2][3]

Part 5: Mass Spectrometry (MS)[3]

Objective: Confirmation of molecular weight and isotopic pattern.

- Technique: ESI-MS (Positive Mode) or EI.[1][2][3]

- Molecular Formula:

[2]

- Molecular Weight:

g/mol .[2][3]

Diagnostic Peaks:

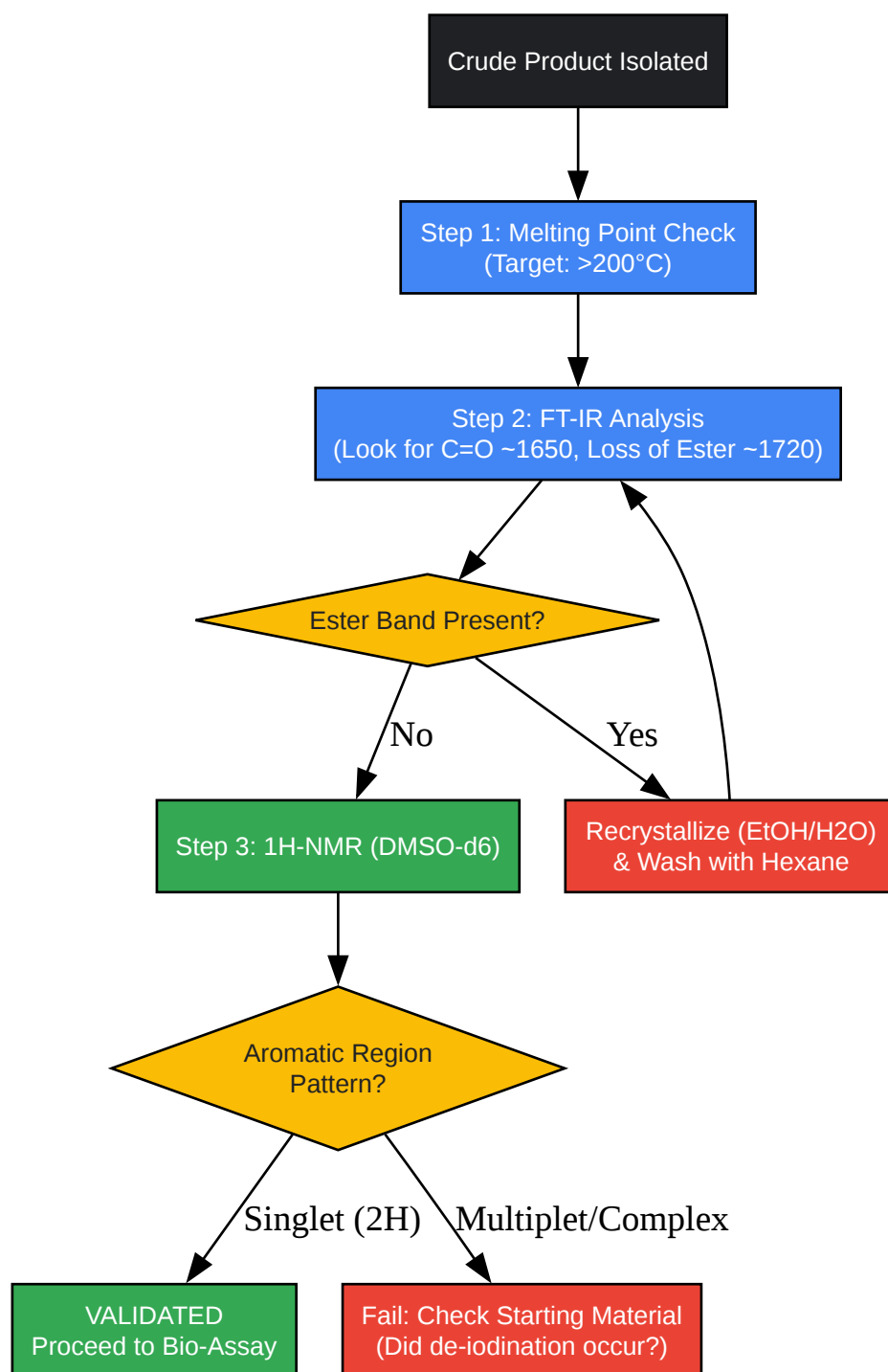
- : Observed at

.[1][2][3]

- Isotopic Pattern: Unlike Chlorine () or Bromine (), Iodine is monoisotopic ().^{[1][2]} The mass spectrum will not show an M+2 peak of significant intensity characteristic of Cl/Br.^[3]
- Fragmentation (EI):
 - Loss of ().^{[2][3]}
 - Loss of Methyl radical ().^{[2][3]}
 - Cation of 3,5-diiodo-4-methoxybenzoyl ().^[3]

Part 6: Quality Control & Logic Flow

The following diagram illustrates the decision-making process for validating the compound.



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Figure 1: Self-validating logic flow for the characterization of **3,5-Diiodo-4-methoxybenzohydrazide**. Note the critical checkpoint at the NMR stage to confirm the symmetry maintained by the iodine substituents.

References

- Synthesis of Benzohydrazides
 - Ashiq, U., et al. (2009).^{[1][2]} "4-Methoxybenzohydrazide."^{[3][4][5][6][7][8]} Acta Crystallographica Section E, 65(7).^[2]
 - Protocol validation: Standard hydrazinolysis of esters as described in this crystallographic report serves as the foundational method for the diiodo-derivative.^[3]
- Spectroscopic Data of Diiodo-Derivatives
 - Kalinowska-Lis, U., et al. (2023). "Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid." *Molecules*, 28(24).^{[1][2]}^[2]
 - Relevance: Characterizes Compound 18 (a 3,5-diiodo derivative)
- General Spectroscopic Tables (NMR/IR)
 - Sigma-Aldrich.^{[3][6][7]} "NMR Chemical Shifts of Common Impurities."
 - Relevance: Essential for distinguishing solvent peaks (DMSO/H₂O) from the broad hydrazide protons.^{[2][3]}
- Biological Context (Antiglycation/Antimicrobial)
 - Khan, K. M., et al. (2014).^{[1][2]} "Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity." *Medicinal Chemistry*.
 - Relevance: Establishes the pharmacological baseline for the 4-methoxybenzohydrazide scaffold.

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